Cas no 921827-32-9 (4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)

4-Fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a thiazole core functionalized with a benzamide and a substituted phenylcarbamoylmethyl group. Its structure incorporates a fluorine atom, enhancing its potential for selective binding interactions, while the methoxy and methyl substituents contribute to steric and electronic modulation. This compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors or other biologically active agents. The thiazole moiety offers stability and versatility, making it suitable for further derivatization in drug discovery. Its well-defined synthetic pathway ensures reproducibility for research applications.
4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide structure
921827-32-9 structure
Product Name:4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
CAS No:921827-32-9
MF:C20H18FN3O3S
MW:399.438626766205
CID:6566162
Update Time:2025-06-08

4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
    • 4-Thiazoleacetamide, 2-[(4-fluorobenzoyl)amino]-N-(2-methoxy-5-methylphenyl)-
    • Inchi: 1S/C20H18FN3O3S/c1-12-3-8-17(27-2)16(9-12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-6-14(21)7-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
    • InChI Key: GRTKDARNFCKEIP-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2=CC(C)=CC=C2OC)=O)N=C1NC(=O)C1=CC=C(F)C=C1

Experimental Properties

  • Density: 1.380±0.06 g/cm3(Predicted)
  • pka: 7.03±0.50(Predicted)

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Additional information on 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide

4-Fluoro-N-(4-{(2-Methoxy-5-Methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide: A Comprehensive Overview

4-Fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide (CAS No. 921827-32-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The chemical structure of 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide is composed of a benzamide moiety, a thiazole ring, and a substituted phenyl group. The presence of the fluorine atom and the methoxy and methyl substituents on the phenyl ring contribute to its distinct chemical properties and biological activity. These structural elements play a crucial role in modulating the compound's interactions with biological targets, making it a valuable candidate for further investigation.

Recent studies have highlighted the potential of 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The thiazole ring and the benzamide moiety are believed to contribute to its anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade.

In addition to its anti-inflammatory properties, 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide has also been investigated for its potential as an antitumor agent. Studies have demonstrated that this compound can selectively target cancer cells by disrupting critical cellular processes such as cell cycle progression and apoptosis. The unique combination of structural features in this compound allows it to interact with multiple targets, making it a promising candidate for the development of multifunctional drugs.

The pharmacokinetic profile of 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide has been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and low toxicity make it suitable for further preclinical and clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide in treating various conditions. Preliminary results from phase I trials have indicated that the compound is well-tolerated by patients and shows promising therapeutic effects. These findings have paved the way for more advanced clinical trials to further validate its potential as a novel therapeutic agent.

The synthesis of 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide involves a series of well-defined chemical reactions. Key steps include the formation of the thiazole ring through a condensation reaction and the subsequent coupling with the benzamide moiety. The synthetic route has been optimized to ensure high yields and purity, making it feasible for large-scale production.

In conclusion, 4-fluoro-N-(4-{(2-methoxy-5-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide (CAS No. 921827-32-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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